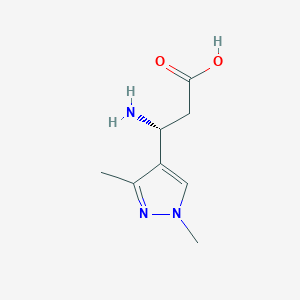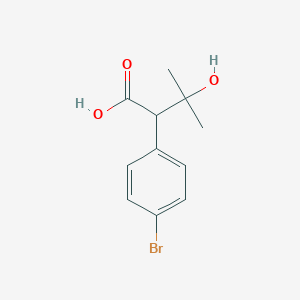
2-(4-Bromophenyl)-3-hydroxy-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)-3-hydroxy-3-methylbutanoic acid is an organic compound that features a bromine atom attached to a phenyl ring, along with a hydroxy and a methyl group on a butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-3-hydroxy-3-methylbutanoic acid can be achieved through several methods. One common approach involves the bromination of a phenylacetic acid derivative, followed by a series of reactions to introduce the hydroxy and methyl groups. For instance, the radical bromination of the methyl group using N-bromosuccinimide (NBS) in the presence of azobisisobutyronitrile (AIBN) as a radical initiator can be employed . This intermediate can then undergo further reactions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and subsequent functional group modifications under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-3-hydroxy-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: NaN3 in dimethylformamide (DMF) or KCN in ethanol.
Major Products Formed
Oxidation: Formation of 2-(4-Bromophenyl)-3-oxo-3-methylbutanoic acid.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of 2-(4-Azidophenyl)-3-hydroxy-3-methylbutanoic acid or 2-(4-Cyanophenyl)-3-hydroxy-3-methylbutanoic acid.
Scientific Research Applications
2-(4-Bromophenyl)-3-hydroxy-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and as a probe in biochemical assays.
Industry: Utilized in the development of new materials and as a building block for pharmaceuticals.
Mechanism of Action
The mechanism by which 2-(4-Bromophenyl)-3-hydroxy-3-methylbutanoic acid exerts its effects involves interactions with specific molecular targets. For instance, it may interact with enzymes or receptors, leading to changes in cellular signaling pathways. The presence of the bromine atom and the hydroxy group can influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Similar structure but lacks the hydroxy and methyl groups.
2-(4-Bromophenyl)ethanol: Contains a hydroxy group but lacks the butanoic acid chain.
4-Bromophenylpropanoic acid: Similar structure but with a different carbon chain length.
Uniqueness
2-(4-Bromophenyl)-3-hydroxy-3-methylbutanoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H13BrO3 |
|---|---|
Molecular Weight |
273.12 g/mol |
IUPAC Name |
2-(4-bromophenyl)-3-hydroxy-3-methylbutanoic acid |
InChI |
InChI=1S/C11H13BrO3/c1-11(2,15)9(10(13)14)7-3-5-8(12)6-4-7/h3-6,9,15H,1-2H3,(H,13,14) |
InChI Key |
UHVJHGDAPSHXDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C1=CC=C(C=C1)Br)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


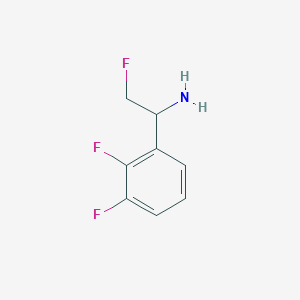
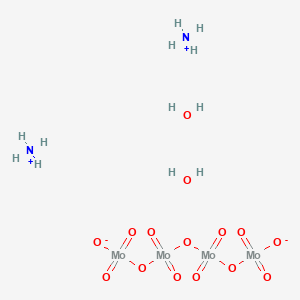
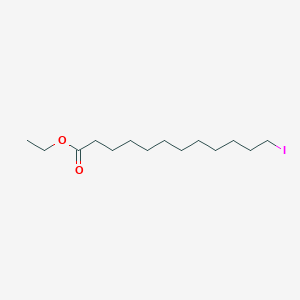
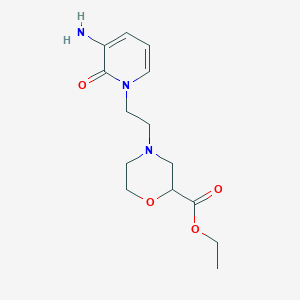
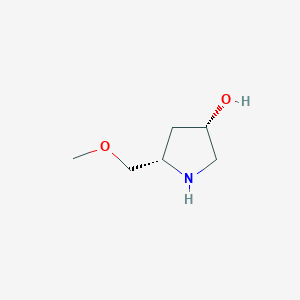
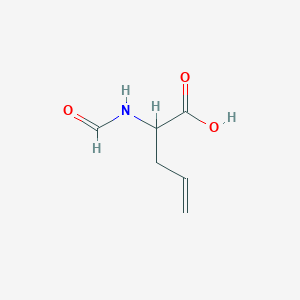
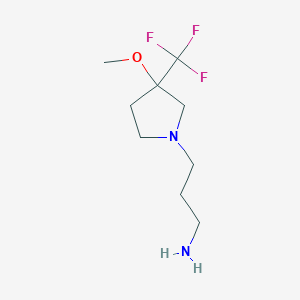
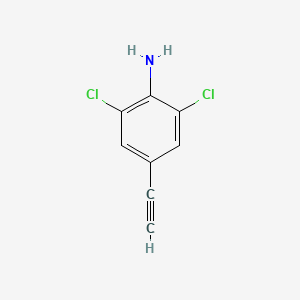

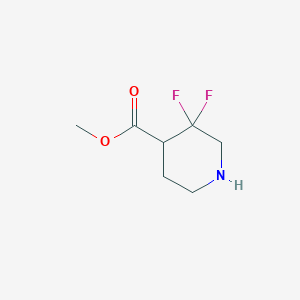
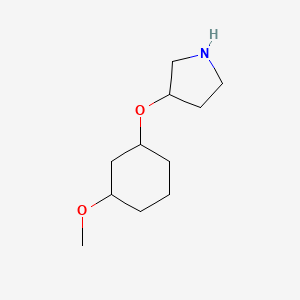
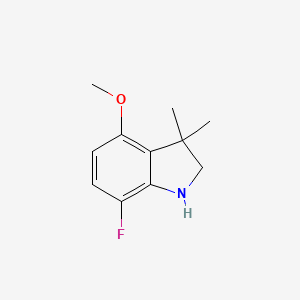
![5-Bromo-1-[(oxolan-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13334046.png)
